molecular formula C19H22ClN3O B5809362 N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B5809362
M. Wt: 343.8 g/mol
InChI Key: PTVVWRJMBPLEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the Piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic uses. TFMPP is a psychoactive drug that has been found to have a range of biochemical and physiological effects on the body. In

Mechanism of Action

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, appetite, and other physiological functions. It also acts as an antagonist at the 5-HT2B receptor, which is involved in the regulation of heart function. N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to increase the release of serotonin in the brain, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and respiration rate. N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide is its psychoactive properties, which can make it difficult to control for confounding variables in experiments. Additionally, N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to have a narrow therapeutic window, which means that small changes in dosage can have significant effects on the body.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of mood disorders and other psychiatric conditions. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to better understand the mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide and its effects on the body. Overall, N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide is a promising compound that has the potential to be used in a range of therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using a process such as column chromatography. The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate its potential therapeutic uses. It has been found to have a range of effects on the body, including serotonin receptor agonism, which is believed to be responsible for its psychoactive properties. N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of anxiety, depression, and other mood disorders. It has also been investigated for its potential use in the treatment of obesity and other metabolic disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-3-4-15(2)18(13-14)22-9-11-23(12-10-22)19(24)21-17-7-5-16(20)6-8-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVWRJMBPLEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide

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